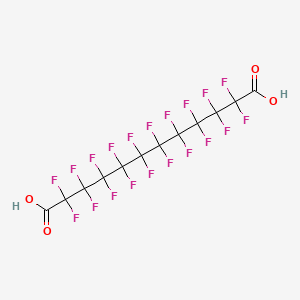

Perfluoro-1,10-decanedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (Perfluoroalkyl (linear) dicarboxylic acids, n=10). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F20O4/c13-3(14,1(33)34)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2(35)36/h(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXYUQMFTNTTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379789 | |

| Record name | Perfluorododecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-85-0 | |

| Record name | Perfluorododecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 865-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Perfluoro-1,10-decanedicarboxylic acid (PFDDA), a fully fluorinated dicarboxylic acid with the chemical formula HOOC(CF₂)₁₀COOH. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers and professionals in chemistry and drug development.

Introduction

This compound, also known as perfluorododecanedioic acid, is a specialty chemical characterized by its perfluorinated carbon chain. This structure imparts unique properties such as high thermal and chemical stability. These characteristics make it a subject of interest in various research and industrial applications, including as a monomer for specialty polymers and in the development of advanced materials.

Core Synthesis Pathway: Electrochemical Fluorination (ECF)

The primary industrial method for the synthesis of perfluorinated organic compounds, including this compound, is Electrochemical Fluorination (ECF), often referred to as the Simons process.[1] This method involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride.[1]

The overall transformation for the synthesis of this compound via ECF can be represented as follows:

Caption: General synthesis pathway for this compound via ECF.

In this process, the hydrocarbon backbone of dodecanedioic acid is fully fluorinated. The carboxylic acid functional groups are simultaneously converted to acyl fluorides. Subsequent hydrolysis of the resulting perfluoro-1,10-decanedioyl difluoride yields the final perfluorinated dicarboxylic acid.

Key Experimental Parameters

The following table summarizes the general experimental conditions for the electrochemical fluorination of a hydrocarbon precursor to a perfluorinated product. It is important to note that specific parameters for the synthesis of this compound may vary and optimization is often required.

| Parameter | Typical Value/Range | Notes |

| Starting Material | Dodecanedioic acid or its acid chloride/anhydride | The choice of starting material can influence solubility and reactivity. |

| Electrolyte | Anhydrous Hydrogen Fluoride (HF) | Serves as both the solvent and the fluorine source.[1] |

| Concentration of Starting Material | 2 - 5% by weight in HF | Higher concentrations can lead to polymerization and reduced yield.[2] |

| Anode Material | Nickel | Nickel is commonly used for its resistance to corrosion in HF.[1] |

| Cathode Material | Nickel or Steel | |

| Cell Voltage | 5 - 7 V | A typical range for the Simons process.[1][2] |

| Current Density | ~7.5 mA/cm² | Influences the rate of reaction and efficiency.[2] |

| Temperature | 0 - 20 °C | Lower temperatures are often used to minimize HF vapor pressure and side reactions. |

| Stirring | Mechanical or gas circulation | Essential for maintaining a homogeneous solution and mass transport. |

Experimental Protocol: A Generalized Procedure

The following protocol outlines the general steps for the synthesis of a perfluorinated compound using electrochemical fluorination. This should be adapted and performed by qualified personnel in a specialized laboratory equipped to handle anhydrous hydrogen fluoride.

Workflow for Electrochemical Fluorination:

Caption: A generalized workflow for the synthesis of perfluorinated compounds via ECF.

Detailed Steps:

-

Cell Preparation: A specialized electrochemical fluorination cell equipped with a nickel anode and a nickel or steel cathode is assembled and dried thoroughly to remove any traces of water.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell. Extreme caution must be exercised during this step due to the highly corrosive and toxic nature of HF.

-

Dissolution of Starting Material: The hydrocarbon precursor, dodecanedioic acid, is carefully dissolved in the anhydrous HF to the desired concentration (typically 2-5 wt%).

-

Electrolysis: A constant voltage (5-7 V) is applied across the electrodes. The current density is monitored and maintained at the target level. The electrolysis is continued until the desired degree of fluorination is achieved, which can be monitored by the cessation of hydrogen evolution at the cathode.

-

Product Isolation: After the electrolysis is complete, the excess hydrogen fluoride is carefully removed by distillation. The crude product, perfluoro-1,10-decanedioyl difluoride, often separates as a denser liquid phase.

-

Hydrolysis: The crude acyl difluoride is then carefully reacted with water to hydrolyze the acyl fluoride groups to carboxylic acid groups.

-

Purification: The final product, this compound, is purified from by-products and residual impurities. Common purification techniques include recrystallization or vacuum distillation.

Alternative Synthesis Approaches

While ECF is the most established method, other potential synthetic routes to perfluorinated dicarboxylic acids exist, though they are less commonly employed on an industrial scale. One such approach involves the oxidation of α,ω-diiodoperfluoroalkanes.

Oxidation of Diiodoperfluoroalkanes:

Caption: Synthesis of PFDDA via oxidation of a diiodoperfluoroalkane precursor.

This method involves the oxidation of a pre-fluorinated starting material, 1,10-diiodoperfluorodecane. This approach avoids the direct handling of anhydrous HF but requires a multi-step synthesis of the diiodo precursor.

Safety Considerations

The synthesis of this compound, particularly via electrochemical fluorination, involves hazardous materials and requires stringent safety protocols.

-

Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive, toxic, and can cause severe burns upon contact. All work with HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. Calcium gluconate gel should be readily available as an immediate first aid treatment for HF burns.

-

Electrical Hazards: The electrochemical cell operates at a significant voltage, posing a risk of electric shock. Proper insulation and grounding of the equipment are essential.

-

Pressure Build-up: Hydrogen gas is evolved during the electrolysis process, which can lead to a build-up of pressure within a sealed cell. The cell must be equipped with a proper venting system.

Conclusion

The synthesis of this compound is a technically demanding process, with electrochemical fluorination being the most prominent method. This guide provides a foundational understanding of the synthesis pathway, key experimental parameters, and critical safety considerations. Researchers and professionals seeking to utilize or synthesize this compound should consult detailed literature and possess the necessary expertise and infrastructure to handle the hazardous materials involved safely. Further research into alternative, greener synthesis routes remains an active area of investigation in organofluorine chemistry.

References

Perfluoro-1,10-decanedicarboxylic Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of perfluoro-1,10-decanedicarboxylic acid. The information is compiled from various scientific sources to support research, development, and application of this compound.

Core Physicochemical Properties

This compound is a fully fluorinated dicarboxylic acid. Its rigid, electron-withdrawing structure imparts unique chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂F₂₀O₄ | [1] |

| Molecular Weight | 590.12 g/mol | [1] |

| CAS Number | 865-85-0 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 172-174 °C | [1][3] |

| Boiling Point | 240 °C at 60 mmHg | [1][3] |

| Density (Predicted) | 1.814 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.22 ± 0.10 | [3] |

| Water Solubility | Data not available in the reviewed literature. |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated instrument. The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using vacuum distillation. The compound is heated in a distillation apparatus under a controlled vacuum. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Determination of pKa by ¹⁹F-NMR Spectroscopy

The acid dissociation constant (pKa) of perfluorinated compounds can be experimentally determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7][8] This method relies on the change in the chemical shift of the fluorine atoms adjacent to the carboxylic acid group as a function of pH.

Methodology:

-

Sample Preparation: A series of buffered solutions of this compound are prepared across a wide pH range. A suitable internal standard is added to each sample.

-

NMR Analysis: The ¹⁹F-NMR spectrum is recorded for each sample.

-

Data Analysis: The chemical shift of the fluorine signals is plotted against the pH of the solutions. The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of Density

The density of solid this compound can be measured using gas pycnometry. This technique determines the volume of the solid by measuring the pressure change of a known quantity of an inert gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the mass of the sample by its measured volume.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

Caption: General workflow for compound characterization.

It is important to note that while predicted values for density and pKa are available, experimental verification is crucial for accurate application in research and development. The lack of publicly available data on water solubility highlights an area for future investigation.

References

- 1. avantorsciences.com [avantorsciences.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 865-85-0 [amp.chemicalbook.com]

- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - Experimental Determination of pKa for 10 PFAS, Monoâ, Diâ, and Trifluoroacetic Acid by 19FâNMR - American Chemical Society - Figshare [acs.figshare.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Solubility of Perfluoro-1,10-decanedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain with a carboxylic acid group at each end. This unique structure imparts properties such as high thermal and chemical stability. While these characteristics are advantageous in various industrial applications, they also contribute to the environmental persistence of these compounds. In the realm of pharmaceutical and materials science, understanding the solubility of PFDDA in organic solvents is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, addresses the current data gap, and offers standardized methodologies for its experimental determination.

Introduction

This compound (CAS RN: 865-85-0), also known as perfluorododecane-1,12-dioic acid, is a dicarboxylic acid where the hydrogen atoms on the decane chain have been replaced by fluorine atoms. This high degree of fluorination results in a molecule with distinct physicochemical properties compared to its hydrocarbon analog, 1,10-decanedicarboxylic acid. The strong carbon-fluorine bonds contribute to its chemical inertness and stability.

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, including:

-

Drug Delivery: As a component in the design of novel drug delivery systems, such as nanoemulsions and other formulations. The incorporation of fluoroalkyl groups can enhance properties like bioavailability and metabolic stability.[1][2]

-

Material Science: Serving as a monomer in the synthesis of fluorinated polymers with specialized characteristics.

-

Toxicological Research: For the preparation of dosing solutions in studies evaluating the biological effects of perfluorinated compounds.

Despite its relevance, a thorough review of the scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to collate the available qualitative information, provide context through the solubility of related compounds, and present detailed experimental protocols for researchers to determine these values in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 865-85-0 | |

| Molecular Formula | C₁₂H₂F₂₀O₄ | [3] |

| Molecular Weight | 590.11 g/mol | [3] |

| Melting Point | 172-174 °C | |

| Boiling Point | 240 °C at 60 mmHg | [4] |

Solubility of this compound

Quantitative Data in Organic Solvents

Qualitative and Analogous Compound Solubility Data

In the absence of direct quantitative data, qualitative descriptions and data from structurally similar compounds can provide valuable insights into the expected solubility behavior of this compound. Perfluorinated carboxylic acids (PFCAs) are known to exhibit solubility characteristics that are dependent on the length of their fluorinated carbon chain and the nature of the solvent.[5] Generally, while the fluorinated tail is hydrophobic and lipophobic, the carboxylic acid functional group is polar.

The table below summarizes the available qualitative information and solubility data for analogous compounds.

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Moderate | The dicarboxylic nature increases water solubility compared to monocarboxylic PFCAs of similar chain length. |

| Perfluorooctanoic Acid (PFOA) | Water | 3,300 - 9,500 mg/L at 24-25 °C | A shorter-chain monocarboxylic acid. Its solubility in water is pH-dependent, increasing with higher pH.[6][7][8] |

| Perfluorooctanesulfonic Acid (PFOS) | Methanol | 37.1 g/L | A related perfluorinated compound with a sulfonic acid head group. |

| Perfluorooctanesulfonic Acid (PFOS) | Acetonitrile | 12 g/L | Demonstrates the influence of solvent polarity on the solubility of perfluorinated acids. |

| 1,10-Decanedicarboxylic Acid (non-fluorinated analog) | Ethanol | 0.1 g/mL | The non-fluorinated counterpart shows good solubility in ethanol.[9] |

| Short-chain PFCAs (e.g., PFHxA) | Water | Readily soluble | Shorter-chain PFCAs are generally more water-soluble.[10] |

Factors Influencing Solubility of Perfluorinated Carboxylic Acids

The solubility of perfluorinated carboxylic acids like PFDDA is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of perfluorinated carboxylic acids.

Experimental Protocol for Solubility Determination

Given the lack of available data, researchers may need to determine the solubility of this compound experimentally. The following is a generalized protocol based on the shake-flask method, which is a common technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Experimental Workflow

The general workflow for determining the solubility is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared using standards of known concentrations.

-

Solubility Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Applications in Drug Development

The use of perfluorinated compounds in drug development is an area of active research. The incorporation of fluorine or fluoroalkyl groups into drug molecules can significantly alter their physicochemical and biological properties.[11] For instance, fluorination can:

-

Enhance Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug.

-

Improve Bioavailability: Changes in lipophilicity and membrane permeability can lead to better absorption.

-

Modify Binding Affinity: The unique electronic properties of fluorine can influence interactions with biological targets.

Perfluorinated dicarboxylic acids could potentially be used as linkers or building blocks in the synthesis of novel therapeutic agents or as excipients in specialized drug delivery formulations like perfluorocarbon nanoemulsions.[12]

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. It is evident that there is a significant lack of quantitative data in the public domain. To address this, a detailed experimental protocol for the determination of its solubility has been provided. A comprehensive understanding of the solubility of this compound is essential for advancing its application in pharmaceutical sciences and other research areas. The methodologies and contextual information presented herein are intended to equip researchers with the necessary tools to navigate this data gap and facilitate further investigation into the properties and applications of this compound.

References

- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations [dspace.mit.edu]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. scbt.com [scbt.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. chembk.com [chembk.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

Thermal Decomposition of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of perfluoro-1,10-decanedicarboxylic acid is limited in publicly available literature. This guide is based on established principles and data from analogous long-chain perfluorinated carboxylic acids (PFCAs) and provides an in-depth overview of the expected thermal behavior, decomposition pathways, and analytical methodologies.

Introduction

This compound is a long-chain perfluorinated dicarboxylic acid. Its robust chemical structure, characterized by a backbone of carbon-fluorine bonds, imparts high thermal stability. Understanding its thermal decomposition is critical for applications where it might be exposed to high temperatures, as well as for developing safe handling and disposal protocols. The thermal degradation of PFCAs is a complex process involving multiple reaction pathways, including decarboxylation, C-C bond scission, and the formation of various smaller perfluorinated compounds.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several key pathways, primarily driven by radical mechanisms at elevated temperatures. The strong C-F bonds generally remain intact at lower temperatures, while the weaker C-C and C-COOH bonds are more susceptible to cleavage.

-

Initiation: The process is likely initiated by the homolytic cleavage of the C-C bond adjacent to one of the carboxylic acid groups, as this is typically the weakest bond in the molecule.[1] This results in the formation of a perfluorinated alkyl radical and a COOH radical.

-

Decarboxylation: The carboxylic acid groups are prone to decarboxylation, releasing carbon dioxide (CO₂). This can occur in a stepwise manner from either end of the molecule.

-

C-C Bond Scission (Chain Fragmentation): At higher temperatures, the perfluorinated carbon backbone can undergo scission, leading to the formation of a variety of shorter-chain perfluorinated radicals.[2][3] These radicals can then participate in a cascade of further reactions.

-

HF Elimination: Another potential pathway involves the elimination of hydrogen fluoride (HF), which can lead to the formation of unsaturated perfluorinated compounds.

-

Radical Recombination: The various radical species generated during decomposition can recombine to form a complex mixture of products, including shorter-chain PFCAs and perfluoroalkanes.[1]

The following diagram illustrates the potential primary decomposition pathways:

Quantitative Data Summary

| Parameter | Expected Value/Observation | Relevant Analytical Technique |

| Onset of Decomposition | > 200 °C | Thermogravimetric Analysis (TGA) |

| Primary Decomposition Region | 250 - 500 °C | TGA, Differential Scanning Calorimetry (DSC) |

| Major Gaseous Products | CO₂, CO, HF | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Major Volatile Organic Products | Shorter-chain PFCAs, Perfluoroalkanes, Perfluoroalkenes | Py-GC-MS, High-Resolution Mass Spectrometry |

| Solid Residue | Minimal, primarily at very high temperatures (>900°C) | TGA |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal decomposition of PFCAs.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range by measuring the mass loss of a sample as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a platinum or aluminum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[5]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, major decomposition stages, and the amount of residual mass.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition) as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A small amount of the sample is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C) in the pyrolyzer.

-

The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).

-

The products are separated based on their boiling points and affinity for the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to spectral libraries.

-

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is anticipated to be a complex process initiated by C-C bond cleavage and decarboxylation, followed by fragmentation of the perfluorinated backbone. The primary decomposition products are expected to include CO₂, HF, and a variety of shorter-chain perfluorinated compounds. While specific experimental data for this compound is scarce, the established knowledge of long-chain PFCA thermal behavior provides a strong basis for predicting its decomposition profile. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the thermal stability and decomposition mechanisms of this and other related perfluorinated compounds. Such studies are essential for ensuring the safe handling, application, and disposal of these materials.

References

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles [mdpi.com]

perfluoro-1,10-decanedicarboxylic acid molecular weight and formula

An in-depth analysis of Perfluoro-1,10-decanedicarboxylic acid, a significant compound in advanced materials and chemical synthesis, necessitates a clear understanding of its fundamental physicochemical properties. This guide provides an overview of its molecular formula and weight, crucial for researchers and drug development professionals.

Physicochemical Data Summary

The core identifying characteristics of this compound are its molecular formula and weight. These values are fundamental for stoichiometric calculations in experimental protocols and for the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₁₂H₂F₂₀O₄[1][2][3] |

| Molecular Weight | 590.11 g/mol [1][4] |

| Alternate Name | Perfluorododecane-1,12-dioic acid[1] |

| CAS Number | 865-85-0[1][2] |

Logical Relationship of Core Properties

The relationship between the chemical name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.

References

Commercial Sources and Technical Overview of Perfluoro-1,10-decanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and key technical data for perfluoro-1,10-decanedicarboxylic acid. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its fundamental properties.

Commercial Availability

This compound is available from a number of commercial chemical suppliers. These companies offer the compound in various quantities, typically for research and development purposes. It is important to note that this chemical is often classified as a dangerous good for transport and may be subject to additional shipping charges[1].

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Additional Information |

| Santa Cruz Biotechnology, Inc. | USA | Offers the product for proteomics research applications.[1] |

| Avantor | USA | Distributes for Matrix Scientific.[2] |

| Wuhan Chemwish Technology Co., Ltd. | China | Lists the product with a purity of 98%.[3] |

| SynQuest Laboratories, Inc. | USA | A supplier of various organic and fluorinated chemicals.[4] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | China | Lists the CAS number 865-85-0 on their product page.[5] |

| ChemicalBook | - | Provides a platform with multiple suppliers.[6] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These values have been compiled from various supplier and chemical database sources.

Table 2: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 865-85-0 | [1][2][3][6] |

| Molecular Formula | C₁₂H₂F₂₀O₄ | [1][2] |

| Molecular Weight | 590.11 g/mol | [1][6] |

| Alternate Names | Perfluorododecane-1,12-dioic acid | [1] |

| Melting Point | 172-174 °C | [2][6] |

| Boiling Point | 240 °C (at 60 mmHg) | [2][6] |

| Purity | ≥95% | [2] |

| 98% | [3] |

Synthesis and Experimental Information

Synthesis Pathway

While detailed, step-by-step experimental protocols for the synthesis of this compound are not readily published by commercial suppliers, the primary manufacturing method is cited as the electrochemical fluorination of decanedioic acid. This process involves the substitution of hydrogen atoms with fluorine atoms.

A simplified logical workflow for the synthesis is illustrated below.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 865-85-0 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C12H2F20O4 | CID 2776058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrochemical Flash Fluorination and Radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

safety and handling of perfluoro-1,10-decanedicarboxylic acid

An In-depth Technical Guide on the Safety and Handling of Perfluoro-1,10-decanedicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 865-85-0) was not publicly available at the time of this writing. The following guide has been compiled from data on analogous compounds, general principles of laboratory safety, and information on the class of long-chain perfluorocarboxylic acids (PFCAs). This compound is classified as a "Dangerous Good for transport" and should be handled with extreme caution. A thorough, site-specific risk assessment must be conducted before commencing any work.

Compound Identification and Properties

This compound is a fully fluorinated dicarboxylic acid. Like other PFCAs, the high-energy carbon-fluorine bonds contribute to its chemical stability.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 865-85-0[1] |

| Alternate Names | Perfluorododecane-1,12-dioic acid[1] |

| Molecular Formula | C₁₂H₂F₂₀O₄[1] |

| Molecular Weight | 590.11 g/mol [1] |

Hazard Identification and Toxicology

Specific toxicological data for this compound is lacking. However, the broader class of long-chain PFCAs (C9-C21) is recognized for its persistence, bioaccumulation potential, and association with significant adverse health effects in humans and wildlife.[2][3][4]

Table 2: Potential Health Hazards Based on Long-Chain PFCA Class

| Hazard Category | Potential Health Effect |

|---|---|

| Reproductive/Developmental Toxicity | May damage fertility or the unborn child.[2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (e.g., liver) through prolonged or repeated exposure.[2] |

| Carcinogenicity | Suspected of causing cancer.[5] |

| Acute Toxicity (Oral) | May be toxic or harmful if swallowed.[5] |

| Hepatotoxicity | Associated with liver toxicity.[2] |

| Immunotoxicity | May have adverse effects on the immune system.[2] |

| Eye/Skin Irritation | Assumed to be an irritant based on analogous compounds.[6] |

Potential Toxicological Pathways

While specific signaling pathways for this compound are not documented, the following diagram illustrates the general toxicological concerns for long-chain PFCAs.

Caption: Potential systemic effects following exposure to long-chain PFCAs.

Experimental Protocols and Safe Handling

No specific experimental protocols for this compound were found. A general workflow for the safe handling of this potent, solid chemical is detailed below. All manipulations must be performed within a certified chemical fume hood.

Safe Handling Workflow

The logical workflow presented below should be adapted to specific experimental needs while maintaining all safety barriers.

Caption: A three-phase workflow for safely handling this compound.

Detailed Methodologies

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear as detailed in Table 3. Inspect all PPE for integrity before use.

-

Handling Solid Chemical: Use spatulas and weighing paper appropriate for the amount being handled. Avoid any actions that could generate dust. For transfers, gently tap or pour the solid rather than shaking it.

-

Spill Cleanup: In case of a spill, do not sweep dry powder. Carefully cover the spill with a damp absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

-

Waste Disposal: this compound and any materials contaminated with it should be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge to drains or the environment.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face | Chemical splash goggles and/or face shield.[6][7] |

| Hand | Chemical-resistant, impervious gloves (e.g., nitrile).[7] |

| Body | Laboratory coat, long pants, and closed-toe shoes. Consider an acid-resistant apron. |

| Respiratory | Not required if work is performed within a fume hood. For emergencies or spill cleanup outside a hood, use a self-contained breathing apparatus. |

First Aid and Emergency Procedures

Immediate action is required in case of exposure. Ensure safety showers and eyewash stations are accessible.

Table 4: First Aid Measures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the person to fresh air. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Fire | Use extinguishing media appropriate for the surrounding fire. Thermal decomposition may produce hazardous gases such as carbon oxides and hydrogen fluoride. |

References

Spectroscopic Profile of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for perfluoro-1,10-decanedicarboxylic acid, catering to researchers, scientists, and professionals in drug development. The guide summarizes predicted and expected data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for acquiring such data for a solid organic acid are also provided.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₂H₂F₂₀O₄, Molecular Weight: 590.11 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce adducts of the molecular ion.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for identifying the compound in complex mixtures.

| Adduct | Predicted m/z |

| [M+H]⁺ | 590.97068 |

| [M+Na]⁺ | 612.95262 |

| [M-H]⁻ | 588.95612 |

| [M+NH₄]⁺ | 607.99722 |

| [M+K]⁺ | 628.92656 |

| [M+H-H₂O]⁺ | 572.96066 |

| [M+HCOO]⁻ | 634.96160 |

| [M+CH₃COO]⁻ | 648.97725 |

Data sourced from publicly available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.

Expected NMR Spectroscopic Data

Due to the absence of experimental data, the following table outlines the expected chemical shift ranges for the different nuclei in this compound, based on known values for similar functional groups and fluorine environments.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | -COOH | 10.0 - 13.0 | The acidic proton of a carboxylic acid typically appears as a broad singlet and is highly deshielded.[1][2] Its chemical shift is sensitive to solvent and concentration. |

| ¹³C | -C OOH | 160 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[1][3] |

| ¹³C | -C F₂- (internal) | 105 - 125 | Carbons bonded to multiple fluorine atoms are highly deshielded and will likely show complex splitting patterns due to C-F coupling. |

| ¹⁹F | -CF₂- (alpha to COOH) | -110 to -120 | The fluorine atoms on the carbon adjacent to the carboxylic acid will be the most deshielded of the perfluoroalkyl chain. |

| ¹⁹F | -CF₂- (internal) | -120 to -130 | Fluorine atoms in the middle of the perfluoroalkyl chain are expected to have similar chemical shifts, potentially leading to overlapping signals.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a perfluorinated dicarboxylic acid is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-fluorine bonds.

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity/Appearance |

| O-H | Stretch | 2500 - 3300 | Broad and strong, characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6][7] |

| C=O | Stretch | 1690 - 1760 | Strong and sharp. The exact position can be influenced by hydrogen bonding.[5][6][7] |

| C-F | Stretch | 1100 - 1300 | Very strong and complex, often appearing as a series of intense bands due to the multiple C-F bonds in the perfluorinated chain.[8] |

| C-O | Stretch | 1210 - 1320 | Medium to strong.[5] |

| O-H | Bend | 910 - 950 and 1395 - 1440 | Medium intensity, the latter may be obscured by other vibrations.[5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[9] Perfluorinated compounds may have limited solubility, so solvent selection is crucial.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. The number of scans will depend on the sample concentration and the specific nucleus being observed.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[11]

-

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[12]

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly.[12]

-

Mass Spectrometry (MS) (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[13]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[13] The optimal concentration may need to be determined empirically.

-

If necessary, add a small percentage of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction to the mass spectrometer.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum in the desired mass range and polarity mode (positive or negative). High-resolution mass spectrometry is recommended for accurate mass determination and elemental composition analysis.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic chemistry - Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methodological & Application

Application Notes and Protocols for Polymer Synthesis Using Perfluoro-1,10-decanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perfluoro-1,10-decanedicarboxylic acid in the synthesis of high-performance fluorinated polymers. The unique properties of these polymers, stemming from the presence of a long-chain perfluorinated segment, make them attractive for a variety of advanced applications, including as specialized materials in the pharmaceutical and medical device industries.

Introduction

This compound is a difunctional monomer that can be used to synthesize a range of fluorinated polymers, most notably polyesters and polyamides. The resulting polymers exhibit properties characteristic of perfluorinated compounds, such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These attributes are highly desirable for applications requiring durable and biocompatible materials. For instance, in the realm of drug delivery, these polymers can be engineered to create controlled-release systems.

Polymer Synthesis Strategies

The two primary methods for the polymerization of this compound with suitable co-monomers (diols or diamines) are melt polycondensation and interfacial polymerization.

-

Melt Polycondensation: This technique involves heating the monomers together in a molten state to drive the polymerization reaction. It is a common method for producing high molecular weight polyamides.

-

Interfacial Polymerization: This method is carried out at the interface of two immiscible liquids, one containing the diacid chloride derivative and the other containing the diamine or diol. This technique is particularly useful for creating thin polymer films.

Experimental Protocol 1: Synthesis of Polyamide via Melt Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a diamine, such as hexamethylenediamine.

Materials:

-

This compound

-

Hexamethylenediamine

-

Nitrogen gas supply

-

High-temperature reaction vessel with mechanical stirrer and nitrogen inlet/outlet

-

Heating mantle

-

Vacuum pump

Procedure:

-

Monomer Charging: In a clean, dry reaction vessel, combine equimolar amounts of this compound and hexamethylenediamine.

-

Inert Atmosphere: Flush the reaction vessel with dry nitrogen gas for at least 30 minutes to remove any oxygen.

-

Initial Heating: While maintaining a gentle flow of nitrogen, heat the mixture to a temperature of 100-125°C with constant stirring. Continue heating for 1-2 hours to form a low molecular weight prepolymer.

-

High-Temperature Polycondensation: Gradually increase the temperature to approximately 200°C. At this stage, a vacuum can be slowly applied to remove the water formed during the condensation reaction and drive the polymerization towards a higher molecular weight.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in the viscosity of the molten polymer.

-

Polymer Isolation: Once the desired viscosity is achieved, the reaction is stopped by cooling the vessel. The resulting solid polyamide can be removed and purified as needed.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Molar Ratio | 1:1 (this compound : Hexamethylenediamine) |

| Initial Reaction Temperature | 100 - 125 °C |

| Initial Reaction Time | 1 - 2 hours |

| Polycondensation Temperature | ~ 200 °C |

| Atmosphere | Inert (Nitrogen) |

Experimental Protocol 2: Synthesis of Polyamide via Interfacial Polymerization

This protocol outlines the formation of a polyamide film at the interface of two immiscible solvents.

Materials:

-

This compound

-

Thionyl chloride (for acid chloride preparation)

-

Hexamethylenediamine

-

Sodium carbonate

-

An organic solvent (e.g., dichloromethane)

-

Deionized water

-

Beaker or crystallization dish

-

Forceps

Procedure:

-

Preparation of Perfluoro-1,10-decanedioyl Chloride: Convert this compound to its diacid chloride by reacting it with an excess of thionyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

-

Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium carbonate. The sodium carbonate acts as an acid scavenger to neutralize the HCl produced during polymerization.

-

Organic Phase Preparation: Prepare a solution of the perfluoro-1,10-decanedioyl chloride in an organic solvent like dichloromethane.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface between the two immiscible liquids. A polymer film will form instantly at the interface.

-

Film Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the solution continuously. A hollow tube or "rope" of the polyamide can be drawn.

-

Washing and Drying: Wash the collected polymer film with water and then with a solvent like ethanol to remove unreacted monomers and byproducts. Dry the film in a vacuum oven at a moderate temperature.

Quantitative Data Summary:

| Parameter | Aqueous Phase | Organic Phase |

| Monomer | Hexamethylenediamine | Perfluoro-1,10-decanedioyl chloride |

| Solvent | Water | Dichloromethane |

| Additive | Sodium Carbonate | - |

| Typical Concentration | 0.2 - 0.5 M | 0.1 - 0.3 M |

Visualization of Polymerization Workflow

Caption: Workflow for polyamide synthesis.

Expected Polymer Properties

Polymers derived from this compound are expected to exhibit the following properties. The exact values will depend on the co-monomer used and the final molecular weight of the polymer.

| Property | Expected Characteristic |

| Thermal Stability | High decomposition temperature |

| Chemical Resistance | Inert to most solvents and chemicals |

| Surface Energy | Low |

| Hydrophobicity | High contact angle with water |

| Biocompatibility | Generally good, but requires specific testing |

| Mechanical Properties | Can range from tough and flexible to rigid, depending on the polymer structure |

Applications in Drug Development

The unique properties of polymers synthesized from this compound open up several possibilities in the field of drug development:

-

Controlled Release Formulations: The hydrophobic nature of these polymers can be utilized to encapsulate and control the release of both hydrophobic and hydrophilic drugs.

-

Medical Device Coatings: Their low surface energy and biocompatibility make them suitable for coating medical devices to reduce biofouling and improve lubricity.

-

Specialty Excipients: These polymers can be formulated as excipients in drug formulations to enhance stability and modify release profiles.

Caption: Applications in drug delivery.

Application Notes and Protocols: Perfluoro-1,10-decanedicarboxylic Acid (PFDDA) as a Monomer for Fluoropolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a perfluorinated dicarboxylic acid with the chemical formula C₁₂H₂F₂₀O₄. Its fully fluorinated backbone provides unique properties, making it a promising monomer for the synthesis of novel fluoropolymers. The incorporation of PFDDA into a polymer chain is expected to impart high thermal stability, chemical inertness, hydrophobicity, and low surface energy, characteristic of fluorinated materials. These properties make PFDDA-based fluoropolymers attractive candidates for a variety of high-performance applications, including specialty coatings, advanced materials, and biomedical devices.

This document provides an overview of the potential applications of PFDDA as a monomer, along with generalized protocols for the synthesis of PFDDA-based polyesters. It should be noted that while these protocols are based on established polymerization techniques for similar monomers, specific optimization for PFDDA may be required.

Chemical and Physical Properties of PFDDA

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 865-85-0 |

| Molecular Formula | C₁₂H₂F₂₀O₄ |

| Molecular Weight | 590.11 g/mol |

| Melting Point | 172-174 °C |

| Boiling Point | 240 °C at 60 mmHg |

Polymerization of PFDDA: Synthesis of Fluorinated Polyesters

PFDDA can be polymerized with various diols to form fluorinated polyesters. The properties of the resulting polymer can be tailored by the choice of the diol co-monomer. Two common methods for polyester synthesis are melt polycondensation and solution polycondensation.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of polyesters from PFDDA and a selected diol.

1. Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization.

-

Materials:

-

This compound (PFDDA)

-

Diol (e.g., 1,6-hexanediol, 1,10-decanediol)

-

Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

-

Nitrogen or Argon gas supply

-

High-vacuum line

-

-

Protocol:

-

Equimolar amounts of PFDDA and the chosen diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet.

-

A catalytic amount of a suitable polycondensation catalyst (e.g., 0.05-0.1 mol% relative to the diacid) is added to the mixture.

-

The reaction vessel is purged with an inert gas (nitrogen or argon) to remove any oxygen.

-

The temperature is gradually raised to melt the monomers and initiate the esterification reaction. The reaction temperature will depend on the specific monomers used but is typically in the range of 180-220 °C.

-

The reaction is allowed to proceed under a slow stream of inert gas to facilitate the removal of the water byproduct.

-

Once the initial esterification is complete (as indicated by the cessation of water distillation), a high vacuum is applied to the system.

-

The temperature is further increased (typically to 220-260 °C) to promote the polycondensation reaction and remove any remaining water and volatile byproducts.

-

The reaction is continued until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.

-

The resulting polymer is cooled under an inert atmosphere and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

-

2. Solution Polycondensation

Solution polycondensation is carried out in a solvent, which can be useful for monomers with high melting points or to achieve better control over the reaction conditions.

-

Materials:

-

This compound (PFDDA)

-

Diol (e.g., 1,6-hexanediol, 1,10-decanediol)

-

Thionyl chloride or oxalyl chloride (for conversion to diacyl chloride)

-

High-boiling point aprotic solvent (e.g., diphenyl ether, N,N-dimethylacetamide)

-

Acid scavenger (e.g., pyridine, triethylamine)

-

Nitrogen or Argon gas supply

-

-

Protocol:

-

Acid Chloride Formation: PFDDA is first converted to its more reactive diacyl chloride derivative by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. The excess reagent is removed by distillation.

-

Polymerization: The diol and an acid scavenger are dissolved in a dry, high-boiling point aprotic solvent in a reaction vessel under an inert atmosphere.

-

The PFDDA diacyl chloride, dissolved in the same solvent, is added dropwise to the diol solution at a controlled temperature (often starting at 0 °C and slowly warming to room temperature or higher).

-

The reaction mixture is stirred for several hours to allow for complete polymerization.

-

The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol, water), followed by filtration and drying.

-

Visualization of Experimental Workflows

Caption: Workflow for Melt Polycondensation of PFDDA.

Caption: Workflow for Solution Polycondensation of PFDDA.

Expected Properties of PFDDA-Based Fluoropolymers

The incorporation of the long perfluorinated chain of PFDDA is expected to result in polymers with the following properties. The exact values will depend on the co-monomer and the final molecular weight of the polymer.

| Property | Expected Characteristics |

| Thermal Stability | High decomposition temperature due to the strength of the C-F bond. |

| Chemical Resistance | Excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. |

| Surface Energy | Low surface energy, leading to hydrophobic and oleophobic properties. |

| Mechanical Properties | Potentially semi-crystalline with properties tunable by the choice of the diol. |

| Biocompatibility | Expected to be highly biocompatible and bio-inert due to the stability of the C-F bond. |

Potential Applications in Research and Drug Development

The unique properties of PFDDA-based fluoropolymers make them promising materials for various applications in the biomedical field.

-

Drug Delivery: The hydrophobicity and potential for controlled degradation (in the case of polyesters) make these polymers suitable for creating nanoparticles, micelles, or implants for sustained drug release. Their inert nature would minimize interactions with the encapsulated drug and surrounding tissues.

-

Biomedical Implants and Devices: The high biocompatibility, biostability, and low friction surface of PFDDA-based polymers could be advantageous for coating medical devices such as catheters, stents, and surgical tools to reduce tissue damage and prevent biofouling. They could also be used to fabricate components of long-term implants.

-

Tissue Engineering: The tunable mechanical properties and low surface energy could be utilized to create scaffolds for tissue engineering that can support cell growth while resisting non-specific protein adsorption.

-

Specialty Coatings: In a broader scientific context, these polymers can be used to create highly durable and repellent coatings for laboratory equipment, microfluidic devices, and analytical instrumentation.

Characterization of PFDDA-Based Polymers

To fully understand the structure-property relationships of newly synthesized PFDDA-based polymers, a comprehensive characterization is essential.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹⁹F, and ¹³C NMR spectroscopy to confirm the polymer structure and composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |

| Contact Angle Measurement | Assessment of surface hydrophobicity and oleophobicity. |

| Tensile Testing | Determination of mechanical properties such as tensile strength, modulus, and elongation at break. |

Conclusion

This compound is a promising monomer for the development of novel fluoropolymers with a unique combination of properties. The protocols and information provided herein offer a starting point for researchers interested in exploring the synthesis and applications of these materials. Further research is needed to fully elucidate the specific properties of PFDDA-based polymers and to explore their full potential in drug development and other advanced scientific applications. The development of these new materials could lead to significant advancements in various fields requiring high-performance polymers.

Application Notes and Protocols for Perfluoro-1,10-decanedicarboxylic Acid in Materials Science

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Perfluoro-1,10-decanedicarboxylic Acid for Advanced Materials

This compound (PFDDA) is a unique fluorinated building block for the synthesis of high-performance polymers and functional surface coatings. Its perfluorinated backbone imparts exceptional properties, including hydrophobicity, oleophobicity, thermal stability, and chemical resistance. These characteristics make PFDDA a valuable monomer for creating materials suitable for demanding applications in aerospace, electronics, biomedical devices, and protective coatings.

The presence of two carboxylic acid functional groups allows for the synthesis of a variety of polymers, including polyesters and polyamides, through condensation polymerization with suitable diol or diamine co-monomers. The resulting fluoropolymers can be designed to have tailored thermal and mechanical properties. Furthermore, PFDDA and its derivatives can be employed in the formulation of surface coatings that exhibit excellent water and oil repellency.[1]

This document provides an overview of the applications of PFDDA in materials science, along with detailed protocols for the synthesis of PFDDA-based polymers and the application of protective coatings.

Key Applications and Performance Data

The unique properties of PFDDA-derived materials make them suitable for a range of applications. Below is a summary of potential performance data based on analogous fluoropolymer systems.

High-Performance Fluoropolymers

PFDDA can be used as a monomer to synthesize high-performance fluorinated polyesters and polyamides. These polymers are expected to exhibit excellent thermal stability and chemical resistance, making them suitable for applications such as high-temperature insulators, chemically resistant seals, and durable fibers.

Table 1: Representative Thermal and Mechanical Properties of PFDDA-Based Polymers (Hypothetical Data)

| Polymer Type | Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Polyester | 1,6-Hexanediol | 80 - 100 | 200 - 220 | 50 - 70 | 100 - 150 |

| Polyamide | 1,6-Hexanediamine | 100 - 120 | 240 - 260 | 70 - 90 | 80 - 120 |

Note: The data presented in this table is hypothetical and intended to be representative of the expected properties of PFDDA-based polymers based on general knowledge of fluoropolymers. Actual values will depend on the specific synthetic conditions and co-monomer used.

Hydrophobic and Oleophobic Surface Coatings

Coatings formulated with PFDDA or its derivatives can create surfaces with low surface energy, leading to excellent water and oil repellency.[1] These properties are highly desirable for applications such as self-cleaning surfaces, anti-fouling coatings, and protective layers for sensitive electronics.

Table 2: Representative Surface Properties of PFDDA-Based Coatings (Hypothetical Data)

| Coating Formulation | Substrate | Water Contact Angle (°) | Oil (Hexadecane) Contact Angle (°) | Surface Energy (mN/m) |

| 1% PFDDA-ester in acrylic resin | Glass | 110 - 120 | 70 - 80 | 15 - 20 |

| 2% PFDDA-amide in epoxy resin | Aluminum | 115 - 125 | 75 - 85 | 12 - 18 |

Note: The data presented in this table is hypothetical and intended to be representative of the expected properties of PFDDA-based coatings. Actual values will depend on the specific formulation, application method, and substrate.

Experimental Protocols

The following are generalized protocols for the synthesis of PFDDA-based polymers and the application of PFDDA-based coatings. Researchers should adapt these protocols based on their specific experimental requirements and available equipment.

Protocol 1: Synthesis of a PFDDA-Based Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic aliphatic diol (e.g., 1,6-hexanediol).

Materials:

-

This compound (PFDDA)

-

1,6-Hexanediol (or other suitable diol)

-

Antimony(III) oxide (catalyst)

-

Nitrogen gas (high purity)

-

Methanol (for purification)

-

Chloroform (for dissolution)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head and condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and the selected diol.

-

Catalyst Addition: Add a catalytic amount of Antimony(III) oxide (typically 0.05-0.1 mol% relative to the diacid).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser, and a nitrogen inlet. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen.

-

Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. The esterification reaction will start, and water will be evolved and collected in the distillation receiver. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

-

Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the diol and water, driving the polymerization to a higher molecular weight. Continue the polycondensation for 4-6 hours. The viscosity of the melt will increase significantly.

-

Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

-

Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Application of a PFDDA-Based Hydrophobic Coating

This protocol describes a general procedure for applying a hydrophobic and oleophobic coating using a PFDDA-derived ester.

Materials:

-

PFDDA-based polyester (synthesized as in Protocol 1 or a PFDDA-diester)

-

A suitable carrier solvent (e.g., a fluorinated solvent or a ketone)

-

Substrate for coating (e.g., glass slide, aluminum panel)

-

Deionized water

-

Hexadecane (for oil repellency testing)

-

Cleaning agents (e.g., isopropanol, acetone)

Equipment:

-

Spin coater or dip coater

-

Hot plate or oven

-

Contact angle goniometer

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate surface by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

-

Coating Solution Preparation: Prepare a dilute solution of the PFDDA-based material (e.g., 0.1-1.0 wt%) in the chosen carrier solvent. Ensure the material is fully dissolved.

-

Coating Application (Spin Coating Example):

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the coating solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

-

-

Curing/Drying: Transfer the coated substrate to a hot plate or oven and heat at a temperature sufficient to evaporate the solvent and, if necessary, to anneal the film (e.g., 80-120°C for 10-30 minutes).

-

Characterization:

-

Allow the coated substrate to cool to room temperature.

-

Measure the static water and hexadecane contact angles using a contact angle goniometer to assess the hydrophobicity and oleophobicity of the coating.

-

Visualizations

Workflow for PFDDA-Based Polymer Synthesis and Characterization

References

Application Notes and Protocols for the Electrochemical Synthesis of Perfluoro-1,10-decanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of perfluoro-1,10-decanedicarboxylic acid. The primary method described is a modification of the Kolbe electrolysis, known as the Brown-Walker reaction, which involves the anodic dimerization of a monoester of a shorter-chain perfluorinated dicarboxylic acid. This method offers a potentially efficient and direct route to long-chain perfluorinated dicarboxylic acids, which are valuable intermediates in the synthesis of fluorinated polymers, surfactants, and advanced materials.